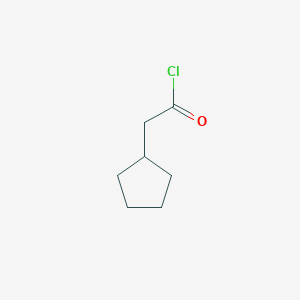

Cyclopentylacetyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-cyclopentylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILLIUYSJFTTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392926 | |

| Record name | Cyclopentylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-99-2 | |

| Record name | Cyclopentylacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclopentylacetyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1122-99-2

This technical guide provides an in-depth overview of Cyclopentylacetyl chloride, a key intermediate in pharmaceutical and chemical synthesis. It covers its chemical properties, synthesis, and key reactions, with a focus on practical applications for research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is known for its pungent odor and is sensitive to moisture, reacting with water.[1][2] This reactivity is a key aspect of its utility in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1122-99-2 | [2][3][4][5] |

| Molecular Formula | C7H11ClO | [1][2][3][5] |

| Molecular Weight | 146.61 g/mol | [2][3][6] |

| Boiling Point | 57-58°C at 10 mmHg; 186°C at 760 mmHg | [3][7] |

| Density | 1.087 g/cm³ | [3][7] |

| Refractive Index | 1.4622 - 1.4625 | [2][3][7] |

| Flash Point | 71.1°C | [7] |

| Solubility | Reacts with water | [2][3][8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the reaction of cyclopentylacetic acid with a chlorinating agent, most commonly thionyl chloride.[1][9]

Experimental Protocol: Synthesis from Cyclopentylacetic Acid

This protocol is based on a reported high-yield synthesis.[9]

Materials:

-

Cyclopentaneacetic acid (50 g)

-

Thionyl chloride (51 g)

-

N,N-dimethylformamide (DMF) (2.9 ml)

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of cyclopentaneacetic acid in 2.9 ml of N,N-dimethylformamide.

-

With stirring, add 51 g of thionyl chloride dropwise over a period of 15 minutes.

-

Continue stirring the reaction mixture for an additional 60 minutes after the addition is complete.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

Distill the residual oil to obtain the final product.

Expected Yield: 55.4 g (97%) of this compound, with a boiling point of 57°-58° C at 10 mmHg.[9]

A logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Key Reactions and Applications

This compound is a versatile reagent primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3][8] Its reactivity is centered around the electrophilic acyl chloride group.

Nucleophilic Acyl Substitution

The chloride atom is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles. This is the basis for its most common applications.

-

Amide Formation: Reacts with amines to form amides.[1]

-

Ester Formation: Reacts with alcohols to form esters.[1]

-

Hydrolysis: Reacts with water to produce cyclopentylacetic acid and hydrochloric acid.[1]

The general mechanism for nucleophilic acyl substitution is illustrated below.

Caption: General mechanism of nucleophilic acyl substitution.

Other Significant Reactions

-

Friedel-Crafts Acylation: Used to introduce the cyclopentylacetyl group onto aromatic rings.[1]

-

Reduction: Can be reduced to form cyclopentylacetaldehyde using reducing agents like lithium aluminum hydride.[1]

These reactions allow for the incorporation of the cyclopentylacetyl moiety into a wide array of molecular scaffolds, which is valuable for the synthesis of novel compounds with potential biological activity.[1]

Safety and Handling

This compound is a corrosive and lachrymatory (tear-inducing) compound that can cause severe skin burns and eye damage.[1][6][8][10] It is also combustible.[8]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[1][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

-

Keep away from moisture, heat, sparks, and open flames.[2][8][10]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert gas.[2][8]

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

References

- 1. Buy this compound | 1122-99-2 [smolecule.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 1122-99-2 [chemicalbook.com]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1122-99-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of Cyclopentylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetyl chloride (CAS No. 1122-99-2) is a reactive acyl chloride compound that serves as a key intermediate in organic synthesis.[1][2][3] Its utility in the construction of more complex molecules makes it a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol [4] |

| CAS Number | 1122-99-2 |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Density | 1.087 g/mL[5] |

| Boiling Point | 186 °C at 760 mmHg; 57-58 °C at 10 mmHg[5] |

| Refractive Index | 1.4595-1.4645 at 20 °C[3] |

| Flash Point | 71 °C (160 °F)[5] |

| Water Solubility | Reacts with water |

| Vapor Pressure | 0.678 mmHg at 25 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key physical constants of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, a vacuum distillation or a micro-boiling point method is often employed.

Micro-Boiling Point Determination:

-

A small sample (a few milliliters) of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The apparatus is heated in a controlled manner, for instance, using a Thiele tube or a metal heating block.[6]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This indicates that the vapor pressure of the liquid is equal to the external pressure.

Determination of Density

Density is the mass per unit volume of a substance.[7] A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, more commonly in a standard laboratory setting, a graduated cylinder and a balance.[8][9]

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[9]

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[8] To ensure accuracy, the measurement should be repeated multiple times, and the average value reported.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid from a vacuum (or air).[10] It is a characteristic property that is dependent on temperature and the wavelength of light used.[10] An Abbe refractometer is a common instrument for this measurement.

Procedure using an Abbe Refractometer:

-

Ensure the prism surfaces of the refractometer are clean.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the light and dark fields are seen through the eyepiece. The dispersion is corrected to give a sharp, colorless boundary line.

-

The boundary line is centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded, as refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[11][12][13][14] This is a critical safety parameter. The closed-cup method is commonly used for volatile liquids.

Closed-Cup Method (e.g., Pensky-Martens):

-

The sample of this compound is placed in a test cup, and the cup is sealed with a lid.[15]

-

The apparatus heats the sample at a slow, constant rate.

-

A stirrer ensures uniform temperature throughout the sample.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[12][15]

Synthesis of this compound

This compound is typically synthesized from cyclopentaneacetic acid. The following workflow illustrates this common laboratory and industrial preparation.[1][16]

References

- 1. Buy this compound | 1122-99-2 [smolecule.com]

- 2. This compound | 1122-99-2 [chemicalbook.com]

- 3. L14562.14 [thermofisher.com]

- 4. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. embibe.com [embibe.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. filab.fr [filab.fr]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

- 13. atlantis-press.com [atlantis-press.com]

- 14. scimed.co.uk [scimed.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to Cyclopentylacetyl Chloride

This guide provides a comprehensive overview of cyclopentylacetyl chloride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and key reactions.

Chemical Identity and Structure

This compound is an acyl chloride characterized by a cyclopentyl group attached to an acetyl chloride moiety.[1][2] Its reactivity, primarily centered around the acyl chloride group, makes it a valuable intermediate for introducing the cyclopentylacetyl group into various molecular scaffolds.[1]

Chemical Formula: C7H11ClO[2][3]

IUPAC Name: 2-cyclopentylacetyl chloride[2][4]

SMILES: C1CCC(C1)CC(=O)Cl[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1][5][6] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 146.61 g/mol | [2] |

| Density | 1.087 g/mL | [7][8] |

| Boiling Point | 186 °C at 760 mmHg | [7][8] |

| Flash Point | 71.1 °C | [7] |

| Refractive Index | 1.4622 - 1.4625 @ 20°C | [4][7] |

| Vapor Pressure | 0.678 mmHg at 25°C | [7] |

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of cyclopentylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][9] This reaction is efficient and scalable.[1]

This protocol is adapted from established laboratory procedures.[9]

Materials:

-

Cyclopentaneacetic acid (50 g)

-

Thionyl chloride (51 g)

-

N,N-dimethylformamide (DMF, 2.9 ml)

-

Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a solution of 50 g of cyclopentaneacetic acid containing 2.9 ml of N,N-dimethylformamide, add 51 g of thionyl chloride dropwise with stirring over a period of 15 minutes.[9]

-

After the addition is complete, continue stirring the mixture for an additional 60 minutes.[9]

-

Remove the excess thionyl chloride in vacuo.[9]

-

Distill the residual oil to yield the final product. The expected boiling point is 57°-58° C at 10 mm Hg, with an anticipated yield of approximately 97%.[9]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile reagent primarily used in acylation reactions to introduce the cyclopentylacetyl moiety.[1] Its applications span pharmaceuticals, materials science, and agrochemicals.[1]

The compound reacts vigorously with nucleophiles. For instance, it reacts with amines to form amides and with alcohols to yield esters.[1] These reactions typically proceed via a nucleophilic addition-elimination mechanism.[10]

General Reaction with an Amine (R-NH₂): The reaction with a primary amine, such as ethylamine, is rapid and produces an N-substituted amide and an ammonium chloride salt.[10]

Caption: General mechanism of nucleophilic acyl substitution.

In the presence of a strong base like sodium ethoxide (NaOEt), this compound can undergo a Claisen condensation with an enolizable ester (e.g., ethyl acetate) to form a β-keto ester.[1] This reaction is fundamental for creating carbon-carbon bonds.[1]

Under catalysis by a Lewis acid such as FeCl₃, this compound can function as a dienophile in Diels-Alder reactions with conjugated dienes like 1,3-cyclopentadiene.[1] This reaction is useful for synthesizing bicyclic ketones with high diastereoselectivity.[1]

Safety and Handling

This compound is a corrosive and lachrymatory (tear-inducing) compound.[1] It can cause severe skin burns and eye damage.[2] Inhalation may lead to irritation of the respiratory tract.[1]

Handling Precautions:

-

Handle in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Store in a cool, dry place away from moisture, as it reacts with water.[4]

-

Keep containers tightly closed and store under an inert gas.[4]

-

It is incompatible with bases and oxidizing agents.[4]

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. For more detailed information, consulting the cited literature is recommended.

References

- 1. Buy this compound | 1122-99-2 [smolecule.com]

- 2. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1122-99-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 9. prepchem.com [prepchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Cyclopentylacetyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for Cyclopentylacetyl chloride (CAS No. 1122-99-2). The information herein is compiled from authoritative safety data sheets (SDS) to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is critical when working with this corrosive and combustible chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 & 4 | H226: Flammable liquid and vapour.[1] H227: Combustible liquid.[2][3] |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Skin corrosion/irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[1][2][4] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage.[1] |

Hazard Pictograms:

(Pictograms for Corrosion, Flame, and Skull and Crossbones should be displayed)

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H11ClO[5] |

| Molecular Weight | 146.61 g/mol [5] |

| Appearance | Clear colorless to pale yellow liquid[6][7] |

| Odor | Pungent[3] |

| Boiling Point | 186°C at 760 mmHg[2][8] |

| Flash Point | 71°C (160°F)[2] |

| Density | 1.087 g/cm³[2][8] |

| Refractive Index | 1.4595-1.4645 @ 20°C[6][7] |

| Solubility | Reacts with water[2][3] |

| Vapor Pressure | 0.678 mmHg at 25°C[8] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and ensuring a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][9]

-

Ground and bond containers when transferring material to prevent static discharge.[11][12]

-

Use only non-sparking tools.[12]

-

Empty containers retain product residue and can be dangerous.[11]

Storage

-

The product is moisture-sensitive; store under an inert gas like nitrogen.[2][13]

-

Incompatible Materials: Strong bases, oxidizing agents, and water.[2][4][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[9][11] This includes a lab coat and, if necessary, a chemical-resistant apron. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[9] For large spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4][9] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician.[1][9] Wash contaminated clothing before reuse.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[9][10] Never give anything by mouth to an unconscious person.[9][10] Immediately call a POISON CENTER or doctor.[1] |

Fire and Explosion Hazard Data

This compound is a combustible liquid and presents a fire hazard.

Table 5: Fire-Fighting Measures

| Aspect | Details |

| Suitable Extinguishing Media | Dry powder, dry sand, carbon dioxide (CO2), or alcohol-resistant foam.[1][4] Water mist may be used to cool closed containers.[4] |

| Unsuitable Extinguishing Media | Water.[1] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen chloride gas.[9][12] Containers may explode when heated.[4][9] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11][12] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][9] |

Accidental Release Measures

In the event of a spill, a systematic and safe response is necessary.

Personal Precautions

-

Ensure adequate ventilation.[9]

-

Take precautionary measures against static discharges.[9][10]

-

Wear appropriate personal protective equipment.

Environmental Precautions

Methods for Containment and Cleaning Up

-

Cover drains.[13]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[9][10][12]

-

Collect, bind, and pump off spills.[13]

-

Dispose of the material in an approved waste disposal plant.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill.

Caption: Workflow for this compound Spill Response.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9] Consult local, regional, and national regulations for proper disposal.[9] Dispose of contents and container to an approved waste disposal plant.[9]

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health and safety risks if not handled correctly. By understanding its hazards, implementing stringent safety protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate these risks and ensure a safe working environment. This guide serves as a comprehensive resource to achieve that end. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

Cyclopentylacetyl Chloride: A Technical Hazard and Safety Assessment for Research and Development Professionals

An In-depth Guide to Safe Handling, Storage, and Emergency Response

Introduction

Cyclopentylacetyl chloride (CAS No. 1122-99-2) is a reactive acyl chloride utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its high reactivity, while beneficial for chemical synthesis, also presents significant health and safety hazards upon exposure. This technical guide provides a comprehensive overview of the hazards associated with this compound, intended for researchers, scientists, and drug development professionals. The information herein is compiled from safety data sheets, chemical databases, and established experimental protocols to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical due to its corrosive and combustible nature. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

GHS Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][3]

-

Flammable Liquids: Category 4 - Combustible liquid.[1]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed) is indicated by some sources, while others suggest a higher toxicity.[4] It is prudent to handle it with care considering its corrosive nature.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 1122-99-2 | [4][5] |

| Molecular Formula | C₇H₁₁ClO | [3][4] |

| Molecular Weight | 146.61 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [3] |

| Boiling Point | 186 °C (366.8 °F) | [3] |

| Flash Point | 71 °C (159.8 °F) | [3] |

| Density | 1.087 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 23 hPa at 20 °C | [3] |

| Solubility | Reacts with water. | [2] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [1][3] |

Toxicology and Mechanism of Action

The primary toxicological concern with this compound is its high reactivity, leading to corrosive effects on biological tissues.

Mechanism of Toxicity:

The toxicity of this compound is attributed to two main chemical reactions:

-

Hydrolysis: It reacts readily with water, including moisture in the air and in biological tissues, to produce hydrochloric acid (HCl) and cyclopentylacetic acid. Both of these products are corrosive and contribute to the severe irritation and burns observed upon contact.[1]

-

Acylation of Biomolecules: As a reactive acylating agent, this compound can react with nucleophilic functional groups (e.g., amino, hydroxyl, and sulfhydryl groups) present in proteins and other biological macromolecules. This acylation can disrupt their normal function, leading to cell damage and death.

Symptoms of Exposure:

-

Inhalation: May cause respiratory irritation.[1]

-

Eye Contact: Causes serious eye damage, including potential for irreversible injury.[1][3]

-

Ingestion: Harmful if swallowed; causes burns to the mouth, throat, and stomach.[4][6] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation.[6]

Experimental Protocols for Hazard Assessment

The determination of skin and eye corrosivity for chemicals like this compound follows internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for assessing the hazardous nature of substances.

4.1 In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This in vitro test method is used to assess the skin corrosion potential of a chemical.

-

Principle: The test utilizes a reconstructed human epidermis model. A test chemical is applied topically to the tissue surface. Skin corrosion is identified by the resulting cell viability, which is measured using a colorimetric assay (e.g., MTT assay).

-

Methodology:

-

Reconstructed human epidermis tissues are pre-incubated.

-

The test chemical is applied to the surface of the tissues for specific exposure times (e.g., 3 minutes and 1 hour).

-

After exposure, the tissues are thoroughly rinsed.

-

The tissues are transferred to a solution containing a cell viability indicator (e.g., MTT).

-

The amount of formazan produced (indicative of viable cells) is quantified spectrophotometrically.

-

The cell viability is expressed as a percentage of the negative control. A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.

-

4.2 Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to determine the potential for a substance to cause eye irritation or corrosion. Due to animal welfare concerns, in vitro methods are now preferred where applicable.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for signs of irritation or corrosion at specific intervals.

-

Methodology:

-

Healthy, adult albino rabbits are selected for the study.

-

A single dose of the test substance is instilled into the lower conjunctival sac of one eye.

-

The eyelids are held gently together for a short period to prevent loss of the substance.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system (e.g., the Draize scale).

-

The reversibility of any observed effects is also assessed.

-

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound to prevent exposure and ensure a safe laboratory environment.

5.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

5.2 Handling

-

Work in a well-ventilated area, such as a chemical fume hood.[3]

-

Avoid breathing vapors or mist.[6]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

-

Handle under an inert gas atmosphere due to moisture sensitivity.[2]

5.3 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Store in a designated corrosives area.[3]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and moisture.[1][2][6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure to this compound.

6.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as it may react with the substance and spread the fire.

-

Specific Hazards: Combustible liquid. Containers may explode when heated. Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Visualized Workflows and Mechanisms

To further clarify the hazards and necessary precautions, the following diagrams illustrate the mechanism of toxicity and a general workflow for handling spills.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant hazards due to its corrosive and combustible properties. A comprehensive understanding of its reactivity, potential health effects, and proper handling procedures is paramount for ensuring the safety of all laboratory personnel. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with the use of this compound and maintain a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with this or any hazardous chemical.

References

- 1. Buy this compound | 1122-99-2 [smolecule.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using Cyclopentylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetyl chloride is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the cyclopentylacetyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry due to its lipophilic nature and its presence in various biologically active compounds. The cyclopentyl group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the N-acylation of amines. The formation of an amide bond via acylation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, including antiviral and anticancer agents. The protocols provided herein are designed to be adaptable for a variety of amine substrates, enabling the efficient and reproducible synthesis of diverse N-cyclopentylacetyl amides for drug discovery and development programs.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-acylation of a primary amine with this compound. The data is representative and may be optimized for specific substrates.

| Parameter | Value |

| Reactants | |

| Amine Substrate | 1.0 equivalent |

| This compound | 1.1 equivalents |

| Base (e.g., Triethylamine) | 1.5 equivalents |

| Solvent | Dichloromethane (DCM) |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours |

| Product | |

| Product Name | N-Substituted-2-cyclopentylacetamide |

| Expected Yield | 85 - 95% |

| Purity (by HPLC) | >98% |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the conversion of cyclopentylacetic acid to the corresponding acyl chloride, a necessary preliminary step if this compound is not commercially available.

Materials:

-

Cyclopentylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylacetic acid (1.0 equivalent) in anhydrous DCM or toluene.

-

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) to the solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

-

Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation or under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: N-Acylation of a Primary Amine with this compound

This protocol provides a general method for the synthesis of N-substituted-2-cyclopentylacetamides, which are common intermediates in pharmaceutical synthesis.

Materials:

-

Primary amine substrate

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine substrate (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.1 equivalents) in anhydrous DCM in a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted-2-cyclopentylacetamide.

Mandatory Visualization

Caption: General reaction scheme for N-acylation.

Caption: Typical experimental workflow for N-acylation.

Cyclopentylacetyl Chloride: A Versatile Reagent in Organic Synthesis

Abstract: Cyclopentylacetyl chloride is a valuable acylating agent in organic synthesis, primarily utilized for the introduction of the cyclopentylacetyl moiety into a wide range of molecules. Its utility is most pronounced in the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of ketones, amides, and esters. These products often serve as intermediates in the development of pharmaceuticals and other biologically active compounds. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound as a reagent for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₅H₉CH₂COCl) is a reactive acyl chloride that serves as a key building block in organic synthesis. It is a colorless to pale yellow liquid, sensitive to moisture, and is primarily used as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution and Friedel-Crafts acylation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1122-99-2 | [2][3] |

| Molecular Formula | C₇H₁₁ClO | [2][3] |

| Molecular Weight | 146.61 g/mol | [2] |

| Boiling Point | 57-58 °C at 10 mmHg | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Purity (Assay by GC) | ≥96.0% | [5] |

| Refractive Index (@ 20°C) | 1.4595-1.4645 | [5] |

Applications in Organic Synthesis

This compound is a versatile reagent employed in several key organic transformations.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of cyclopentylacetic acid with thionyl chloride.

-

Materials:

-

Cyclopentaneacetic acid (50 g)

-

N,N-dimethylformamide (2.9 ml)

-

Thionyl chloride (51 g)

-

-

Procedure:

-

To a solution of cyclopentaneacetic acid (50 g) containing N,N-dimethylformamide (2.9 ml), add thionyl chloride (51 g) dropwise with stirring over a period of 15 minutes.

-

After the addition is complete, continue stirring for an additional 60 minutes.

-

Remove the excess thionyl chloride in vacuo.

-

Distill the residual oil to yield the final product.

-

-

Quantitative Data:

-

Yield: 55.4 g (97%)

-

Boiling Point: 57°-58° C (10 mm Hg)

-

Caption: Synthesis of this compound.

Friedel-Crafts Acylation

This compound is an excellent electrophile for Friedel-Crafts acylation reactions, leading to the formation of aryl cyclopentylacetyl ketones. These ketones are valuable intermediates in medicinal chemistry.

-

Materials:

-

Aromatic compound (e.g., benzene, toluene) (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottomed flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous dichloromethane to the cooled suspension.

-

To this mixture, add a solution of the aromatic compound (1.0 equiv) in anhydrous dichloromethane dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

Table 2: Representative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Product | Typical Yield (%) |

| Benzene | 1-Cyclopentyl-2-phenylethanone | Not specified |

| Toluene | 1-Cyclopentyl-2-(p-tolyl)ethanone | Not specified |

| Anisole | 1-Cyclopentyl-2-(4-methoxyphenyl)ethanone | Not specified |

Note: Specific yield data for reactions with this compound were not found in the provided search results; typical yields for Friedel-Crafts acylations are generally moderate to high.

Caption: Friedel-Crafts Acylation Workflow.

Synthesis of Amides

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted-2-cyclopentylacetamides. These amides are of interest in medicinal chemistry due to their potential biological activities.

-

Materials:

-

Aryl amine (e.g., aniline) (1.0 equiv)

-

This compound (1.1 equiv)

-

Triethylamine (1.2 equiv) or Sodium Bicarbonate

-

Dichloromethane (anhydrous) or Ethyl Acetate/Water (biphasic)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve the aryl amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl-2-cyclopentylacetamide.

-

Table 3: Representative Data for Amide Synthesis

| Amine Substrate | Product | Typical Yield (%) |

| Aniline | N-Phenyl-2-cyclopentylacetamide | Not specified |

| Substituted Anilines | N-(Substituted-phenyl)-2-cyclopentylacetamide | Not specified |

Note: While specific yields for this compound reactions were not found, similar reactions with other acyl chlorides generally proceed in high yield.

References

- 1. Buy this compound | 1122-99-2 [smolecule.com]

- 2. This compound | C7H11ClO | CID 3485182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Application Notes and Protocols: Acylation of Amines with Cyclopentylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Amide moieties are prevalent in a vast array of biologically active molecules and approved drugs. The acylation of amines with acyl chlorides is a robust and widely employed method for constructing this critical functional group, often proceeding with high efficiency under mild conditions.[1] This document provides detailed application notes and protocols for the acylation of primary and secondary amines using cyclopentylacetyl chloride, a valuable reagent for introducing the cyclopentylacetyl motif into target molecules. This moiety can be found in various compounds explored in drug discovery programs. This compound is typically prepared from cyclopentylacetic acid and a chlorinating agent like thionyl chloride or oxalyl chloride.[2][3]

Reaction Mechanism

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion, which is a good leaving group, to yield the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][4]

Caption: Nucleophilic acyl substitution mechanism for the acylation of an amine.

Experimental Protocols

This section outlines a general and a more detailed protocol for the acylation of amines with this compound.

A. General Laboratory Protocol

This protocol is suitable for the small-scale synthesis of N-substituted cyclopentylacetamides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.). Dissolve the amine in anhydrous DCM (sufficient to ensure stirring). Add the base (1.1-1.5 eq.) to the solution.

-

Addition of Acyl Chloride: Cool the stirring amine solution to 0 °C using an ice bath. Add a solution of this compound (1.0-1.2 eq.) in anhydrous DCM dropwise to the amine solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude amide product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

B. Detailed Protocol for the Synthesis of N-benzyl-2-cyclopentylacetamide

This protocol provides a specific example for the synthesis of a secondary amide.

Materials:

-

This compound (1.47 g, 10.0 mmol)

-

Benzylamine (1.07 g, 10.0 mmol)

-

Triethylamine (1.52 g, 2.1 mL, 15.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

1 M Hydrochloric acid (20 mL)

-

Saturated sodium bicarbonate solution (20 mL)

-

Brine (20 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in anhydrous DCM (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate dry vial, dissolve this compound (1.47 g, 10.0 mmol) in anhydrous DCM (10 mL).

-

Add the this compound solution dropwise to the stirring amine solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M HCl (20 mL), followed by saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzyl-2-cyclopentylacetamide.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the acylation of various amines with this compound, based on general principles of acylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

| Amine Substrate (1.0 eq.) | Base (1.5 eq.) | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzylamine | Triethylamine | DCM | 1 - 4 | 85 - 95 |

| Aniline | Pyridine | THF | 4 - 12 | 70 - 85 |

| Morpholine | Triethylamine | DCM | 1 - 3 | 90 - 98 |

| Diethylamine | Triethylamine | DCM | 2 - 6 | 80 - 90 |

| p-Methoxyaniline | Pyridine | THF | 6 - 16 | 75 - 90 |

| Cyclohexylamine | Triethylamine | DCM | 2 - 5 | 88 - 96 |

Purification and Characterization

The resulting N-substituted cyclopentylacetamides can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method, with the eluent system chosen based on the polarity of the product. Recrystallization can be employed for solid products to achieve high purity.

Characterization of the purified amides is typically performed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide and the incorporation of the cyclopentylacetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1630-1680 cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted cyclopentylacetamides.

Caption: General workflow for the synthesis of N-substituted cyclopentylacetamides.

These protocols and application notes provide a comprehensive guide for researchers engaged in the synthesis of novel compounds for drug discovery and development, utilizing the acylation of amines with this compound.

References

- 1. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclopentylacetyl Chloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetyl chloride is a versatile reagent in organic synthesis, primarily serving as an acylating agent to introduce the cyclopentylacetyl moiety into various molecules.[1] Its utility is particularly notable in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems, namely 1,3,4-oxadiazoles and their derivatives, starting from this compound. These protocols are intended to guide researchers in the efficient synthesis of novel compounds with potential biological activities.

Synthesis of Key Intermediates from this compound

The primary intermediate for the synthesis of the target heterocycles is cyclopentylacetic acid hydrazide. This can be synthesized from this compound by reaction with hydrazine hydrate. Depending on the stoichiometry, either the mono-acylhydrazide or the di-acylhydrazide can be obtained.

Protocol 1: Synthesis of Cyclopentylacetic Acid Hydrazide

This protocol outlines the synthesis of the mono-acylated hydrazine, a key building block for further heterocyclic synthesis.

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine hydrate (35% aqueous solution)

-

Water

-

Toluene

-

Sodium chloride

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve hydrazine hydrate (e.g., 400 mmol) in water.

-

Cool the solution in an ice-water/acetone bath to an internal temperature of -5 to 0 °C.

-

Slowly add this compound (e.g., 320 mmol) dropwise over 40-60 minutes, maintaining the temperature between -5 and 0 °C.[2]

-

After the addition is complete, transfer the reaction mixture to a larger flask and concentrate it by rotary evaporation to approximately one-third of its original volume.[2]

-

Filter the resulting suspension to remove any precipitated N,N'-di(cyclopentylacetyl)hydrazine.

-

Further concentrate the filtrate to about half of its remaining volume.

-

Add toluene to the concentrated filtrate and continue rotary evaporation to azeotropically remove the remaining water.

-

Filter the mixture to remove precipitated sodium chloride.

-

Concentrate the filtrate to dryness under vacuum to obtain cyclopentylacetic acid hydrazide as a crude product, which can be used in the next step without further purification.

Expected Yield: 55-75%[2]

Protocol 2: Synthesis of N,N'-di(cyclopentylacetyl)hydrazine

This protocol describes the synthesis of the symmetrically di-acylated hydrazine, a direct precursor for 2,5-disubstituted 1,3,4-oxadiazoles.

Reaction Scheme:

Materials:

-

This compound

-

Hydrazine hydrate

-

Dichloromethane (DCM) or other suitable organic solvent

-

Pyridine or other suitable base

Procedure:

-

Dissolve hydrazine hydrate in DCM in a round-bottomed flask equipped with a magnetic stirrer and an addition funnel.

-

Add pyridine as a base to neutralize the HCl formed during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in DCM dropwise to the cooled hydrazine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N,N'-di(cyclopentylacetyl)hydrazine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Application Note: Synthesis of 2,5-bis(cyclopentylmethyl)-1,3,4-oxadiazole

This method involves the cyclodehydration of N,N'-di(cyclopentylacetyl)hydrazine.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,5-bis(cyclopentylmethyl)-1,3,4-oxadiazole.

Experimental Protocol:

-

Place N,N'-di(cyclopentylacetyl)hydrazine in a round-bottomed flask.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride.[3]

-

If using a solid dehydrating agent, add a suitable solvent like dichloromethane (DCM).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,5-bis(cyclopentylmethyl)-1,3,4-oxadiazole.

Application Note: Synthesis of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2(3H)-one

This synthesis proceeds via the reaction of cyclopentylacetic acid hydrazide with carbon dioxide.

Reaction Pathway:

Caption: Synthesis of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2(3H)-one.

Experimental Protocol:

-

Dissolve cyclopentylacetic acid hydrazide (e.g., 0.0064 mol) in ethanol (10 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.[4]

-

Add potassium hydroxide (KOH) (e.g., 0.0044 mol) and stir for 15 minutes at room temperature until a homogeneous solution is obtained.[4]

-

Bubble carbon dioxide (CO₂) gas through the solution while maintaining the temperature at 50 °C for six hours.[4]

-

After the CO₂ addition, reflux the reaction mixture for 30 minutes.[4]

-

Cool the mixture and pour it into 10-15 mL of water.

-

Acidify the solution with dilute hydrochloric acid (10%) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-(cyclopentylmethyl)-1,3,4-oxadiazol-2(3H)-one.

Quantitative Data Summary:

| Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| Cyclopentylacetic Acid Hydrazide | This compound | Hydrazine Hydrate | 55-75[2] | - |

| 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2(3H)-one | Cyclopentylacetic Acid Hydrazide | KOH, CO₂ | ~95[4] | ~110[4] |

| 2,5-bis(cyclopentylmethyl)-1,3,4-oxadiazole | N,N'-di(cyclopentylacetyl)hydrazine | Dehydrating Agent | - | - |

Note: Yields and melting points are literature-reported values and may vary based on experimental conditions.

Conclusion

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds through its conversion to key hydrazide intermediates. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel 1,3,4-oxadiazole derivatives and other related heterocycles. These compounds can be further evaluated for their potential applications in drug discovery and development.

References

Application Notes and Protocols for Reactions with Cyclopentylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving Cyclopentylacetyl chloride, a versatile reagent in organic synthesis. The protocols outlined below are based on established chemical principles and available literature, offering a foundation for laboratory implementation.

Overview and Safety Precautions

This compound is a reactive acyl chloride used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Due to its reactivity, it is sensitive to moisture and corrosive.[1] Appropriate safety precautions must be taken when handling this reagent.

Safety Information:

| Hazard Statement | Precautionary Measures |

| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2] |

| Toxic if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Causes severe skin burns and eye damage | Wear protective gloves, protective clothing, eye protection, and face protection.[2] |

| Lachrymatory (tear-inducing) | Handle in a well-ventilated fume hood.[1] |

First Aid:

-

Inhalation: Move the person to fresh air and seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation introduces the cyclopentylacetyl group onto an aromatic ring to form aryl ketones, which are valuable intermediates in medicinal chemistry.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride.[2]

A key advantage of Friedel-Crafts acylation is the deactivation of the product towards further acylation, which prevents polysubstitution.[2]

Generalized Reaction Scheme:

Quantitative Data for Friedel-Crafts Acylation:

| Aromatic Substrate | Product | Catalyst | Solvent | Yield | Reference |

| Anisole | 2-Cyclopentyl-1-(4-methoxyphenyl)ethanone | AlCl₃ | Not Specified | 46% | [1] |

| Benzene | Cyclopentyl Phenyl Ketone | AlCl₃ | Dichloromethane | Not Specified | Generalized Protocol |

| Toluene | (4-Methylphenyl)(cyclopentyl)methanone | AlCl₃ | Dichloromethane | Not Specified | Generalized Protocol |

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Esterification of Alcohols

This compound readily reacts with alcohols in the presence of a base to form the corresponding esters. This nucleophilic acyl substitution is a common method for synthesizing esters. The base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[3]

Generalized Reaction Scheme:

Quantitative Data for Esterification:

| Alcohol | Base | Solvent | Yield |

| Ethanol | Triethylamine | Dichloromethane | Not Specified (Generally high) |

| Methanol | Pyridine | Tetrahydrofuran | Not Specified (Generally high) |

Experimental Protocol: Synthesis of Ethyl Cyclopentylacetate

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound

-

Anhydrous ethanol

-

Triethylamine (TEA) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the stirred alcohol solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ethyl cyclopentylacetate by distillation under reduced pressure.

Amidation of Amines

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted cyclopentylacetamides. Similar to esterification, a base is required to scavenge the HCl generated during the reaction.[4]

Generalized Reaction Scheme:

References

Application Notes and Protocols for Stoichiometric Calculations in Cyclopentylacetyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylacetyl chloride is a valuable reactive intermediate in organic synthesis, serving as a precursor for the formation of a variety of important functional groups, including amides and esters. These moieties are frequently found in pharmacologically active compounds and other advanced materials. Accurate stoichiometric control is paramount in these reactions to ensure high yields, purity, and reproducibility. This document provides detailed protocols and stoichiometric calculation guidelines for the reaction of this compound with common nucleophiles.

The primary reactions covered are the formation of N-substituted cyclopentylacetamides via reaction with primary and secondary amines, and the synthesis of cyclopentylacetate esters through reaction with alcohols. These reactions proceed via a nucleophilic acyl substitution mechanism.

Core Principles of Stoichiometric Calculations